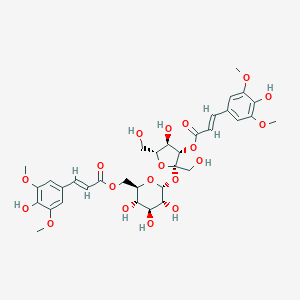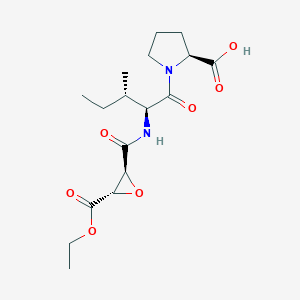![molecular formula C18H20N2O3 B236702 2-methoxy-3-methyl-N-[4-(propanoylamino)phenyl]benzamide](/img/structure/B236702.png)
2-methoxy-3-methyl-N-[4-(propanoylamino)phenyl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-methoxy-3-methyl-N-[4-(propanoylamino)phenyl]benzamide, also known as MPBA, is a chemical compound that has been extensively studied for its potential use in scientific research. MPBA is a synthetic compound that is used to study the mechanisms of action and biochemical effects of various drugs and compounds.
Mecanismo De Acción
2-methoxy-3-methyl-N-[4-(propanoylamino)phenyl]benzamide acts as an antagonist of the dopamine receptor and the cannabinoid receptor. It binds to these receptors and blocks the activity of the ligands that would normally bind to them. This allows researchers to study the effects of the ligands in the absence of receptor activation.
Biochemical and Physiological Effects:
2-methoxy-3-methyl-N-[4-(propanoylamino)phenyl]benzamide has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the release of dopamine in the brain, which can have implications for the treatment of addiction and other disorders. 2-methoxy-3-methyl-N-[4-(propanoylamino)phenyl]benzamide has also been shown to modulate the activity of the cannabinoid receptor, which is involved in a variety of physiological processes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-methoxy-3-methyl-N-[4-(propanoylamino)phenyl]benzamide in lab experiments is that it is a well-characterized compound that has been extensively studied. This makes it a reliable reference compound for studies that aim to evaluate the activity of other compounds. However, one limitation of using 2-methoxy-3-methyl-N-[4-(propanoylamino)phenyl]benzamide is that it is not a natural compound and may not accurately reflect the activity of endogenous ligands.
Direcciones Futuras
There are many future directions for research involving 2-methoxy-3-methyl-N-[4-(propanoylamino)phenyl]benzamide. One area of interest is the development of new drugs that target the dopamine receptor and the cannabinoid receptor. 2-methoxy-3-methyl-N-[4-(propanoylamino)phenyl]benzamide can be used as a reference compound to evaluate the activity of these new drugs. Another area of interest is the study of the physiological effects of 2-methoxy-3-methyl-N-[4-(propanoylamino)phenyl]benzamide. Further research is needed to fully understand the implications of 2-methoxy-3-methyl-N-[4-(propanoylamino)phenyl]benzamide on physiological processes in the body.
Conclusion:
In conclusion, 2-methoxy-3-methyl-N-[4-(propanoylamino)phenyl]benzamide is a synthetic compound that is used in scientific research to study the mechanisms of action and biochemical effects of various drugs and compounds. It is primarily used as a reference compound in studies that aim to understand the interactions between drugs and their targets. 2-methoxy-3-methyl-N-[4-(propanoylamino)phenyl]benzamide has many potential applications in scientific research and there are many future directions for research involving this compound.
Métodos De Síntesis
2-methoxy-3-methyl-N-[4-(propanoylamino)phenyl]benzamide is synthesized from 2-methoxy-3-methylbenzoic acid, 4-aminobenzoyl chloride, and propanoic anhydride. The reaction is carried out in the presence of a catalyst and the resulting product is purified through recrystallization.
Aplicaciones Científicas De Investigación
2-methoxy-3-methyl-N-[4-(propanoylamino)phenyl]benzamide is primarily used in scientific research to study the mechanisms of action and biochemical effects of various drugs and compounds. It is commonly used as a reference compound in studies that aim to understand the interactions between drugs and their targets. 2-methoxy-3-methyl-N-[4-(propanoylamino)phenyl]benzamide has been used in studies to evaluate the activity of drugs that target the dopamine receptor and the cannabinoid receptor.
Propiedades
Nombre del producto |
2-methoxy-3-methyl-N-[4-(propanoylamino)phenyl]benzamide |
|---|---|
Fórmula molecular |
C18H20N2O3 |
Peso molecular |
312.4 g/mol |
Nombre IUPAC |
2-methoxy-3-methyl-N-[4-(propanoylamino)phenyl]benzamide |
InChI |
InChI=1S/C18H20N2O3/c1-4-16(21)19-13-8-10-14(11-9-13)20-18(22)15-7-5-6-12(2)17(15)23-3/h5-11H,4H2,1-3H3,(H,19,21)(H,20,22) |
Clave InChI |
FSOQXNYUIFVCEA-UHFFFAOYSA-N |
SMILES |
CCC(=O)NC1=CC=C(C=C1)NC(=O)C2=C(C(=CC=C2)C)OC |
SMILES canónico |
CCC(=O)NC1=CC=C(C=C1)NC(=O)C2=CC=CC(=C2OC)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[2-(3-methoxyphenyl)-1,3-benzoxazol-5-yl]-3-methylbutanamide](/img/structure/B236622.png)
![N-[5-methoxy-2-(1-piperidinyl)phenyl]-5-nitro-2-furamide](/img/structure/B236634.png)
![N-{4-[4-(2,2-dimethylpropanoyl)-1-piperazinyl]phenyl}-4-ethylbenzamide](/img/structure/B236638.png)
![[(3-Cyano-4-methyl-6-oxo-1,6-dihydropyridin-2-yl)thio]acetic acid](/img/structure/B236639.png)

![N-(4-chloro-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B236649.png)
![5-(5-bromothiophen-2-yl)-1-[(4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B236653.png)
![N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-2-chlorobenzamide](/img/structure/B236658.png)
![N-[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]nicotinamide](/img/structure/B236660.png)
![N-(4-{[(2,4-dimethylphenoxy)acetyl]amino}-2-methylphenyl)-2-furamide](/img/structure/B236661.png)
![N-[2-methyl-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B236669.png)


![N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-2-(3-methylphenoxy)acetamide](/img/structure/B236686.png)